2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
Overview
Description
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is a compound of interest in medicinal chemistry . It is a chiral compound due to the presence of the methyl substituent .
Synthesis Analysis
The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine involves various techniques. One method involves the use of DMSO master liquid, PEG300, Tween 80, and ddH2O . Another method involves the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .Molecular Structure Analysis
The molecular structure of 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is complex. It has a molecular weight of 288.44 .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it can be involved in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .Physical And Chemical Properties Analysis
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is a chiral compound . It is an oil at room temperature .Scientific Research Applications
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Pharmacology
- Summary of Application : 1-Methyl-1, 2, 3, 4-tetrahydroisoquinoline has been studied in the context of diabetic thermal hyperalgesia .
- Methods of Application : The compound was administered intraperitoneally at doses of 15, 30, and 45 mg/kg .
- Results or Outcomes : Four weeks after STZ administration, mice exhibited significantly reduced response latencies in the tail immersion test .
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Neuroscience
- Summary of Application : 1-Methyl-1,2,3,4-tetrahydroisoquinoline has been studied in the context of dopamine metabolism .
- Methods of Application : The compound is a well-characterized inhibitor of monoamine oxidase (MAO) .
- Results or Outcomes : It caused a decrease in the levels of 3,4-dihydroxyphenylacetic acid (DOPAC) with a significant increase in the levels of 3-methoxytyramine (3-MT) .
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Antibacterial Research
- Summary of Application : Certain 1,4,4a,8a-tetrahydro-1-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-6-methyl-4-oxoquinoline-3-carboxylic acid derivatives have been synthesized and studied for their antibacterial properties .
- Methods of Application : The compounds were synthesized and compared with chloromycin, norfloxacin, and fluconazole .
- Results or Outcomes : Among the synthesized derivatives, one was found to be the most active .
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Chemical Synthesis
- Summary of Application : 2-Methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H13N . It can be used as a building block in the synthesis of various chemical compounds .
- Methods of Application : The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not mentioned in the sources .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not mentioned in the sources .
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Antifungal Research
- Summary of Application : Certain 1,4,4a,8a-tetrahydro-1-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-6-methyl-4-oxoquinoline-3-carboxylic acid derivatives have been synthesized and studied for their antifungal properties .
- Methods of Application : The compounds were synthesized and compared with chloromycin, norfloxacin, and fluconazole .
- Results or Outcomes : Among the synthesized derivatives, one was found to be the most active .
Future Directions
properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinolin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFHVMXNLAGVTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595919 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine | |
CAS RN |
649569-61-9 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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